molecular formula C10H6Br2O2 B189175 4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione CAS No. 32846-64-3

4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione

Cat. No. B189175
CAS RN: 32846-64-3
M. Wt: 317.96 g/mol
InChI Key: QPIIZGUQJCFMDJ-UHFFFAOYSA-N
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Description

4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione is a chemical compound with the molecular formula C10H6Br2O2 . It has a molecular weight of 317.96 g/mol . This compound is used as a building block in the synthesis of cubanes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6Br2O2/c11-6-3-5-7 (8 (6)13)4-1-2-10 (5,12)9 (4)14/h1-5,7H . The IUPAC name is 2,4-dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.96 g/mol . The computed properties include a topological polar surface area of 34.1 Ų, a heavy atom count of 14, and a complexity of 424 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis and Reactivity

The chemical compound 4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione is a versatile molecule with potential applications in the synthesis of complex organic structures. While specific studies directly involving this compound are scarce, related research on cycloaddition reactions and the synthesis of heterocyclic compounds provides insights into its potential applications. Cycloaddition reactions, such as [4+3] cycloadditions, represent a powerful method for creating cyclic structures, including seven-membered ring systems from 1,3-dienes and allyl cations (James H. Rigby, F. Christopher Pigge, 2004). This methodology could be applied to the synthesis of complex molecules and natural product synthesis, leveraging the reactivity of 4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione in innovative ways.

Optical Properties

Diketopyrrolopyrroles (DPPs), which share a similar structural motif with 4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione, are known for their wide-ranging applications in high-quality pigments, field-effect transistors, and solar cells due to their exceptional optical properties (M. Grzybowski, D. Gryko, 2015). By extension, the compound may offer unique optical properties useful in materials science, particularly in the development of organic electronics and photovoltaic materials.

properties

IUPAC Name

4,7-dibromotricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-6-3-5-7(8(6)13)4-1-2-10(5,12)9(4)14/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIIZGUQJCFMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2(C3C=C(C(=O)C3C1C2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329471
Record name 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione

CAS RN

32846-64-3
Record name 32846-64-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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